methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its fused bicyclic structure, which includes a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 4-azido-3-methylthieno[3,2-c]pyridine-2-carboxylate or 4-amino-3-methylthieno[3,2-c]pyridine-2-carboxylate.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. For example, it may act as an inhibitor of kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-c]pyridine
- 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl ester group enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
1360891-77-5 |
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Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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